methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate
Description
Properties
IUPAC Name |
methyl 3-(3-aminopyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)3-5-10-4-2-6(8)9-10/h2,4H,3,5H2,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBMBKSLTKHWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=CC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate typically involves the reaction of 3-amino-1H-pyrazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic addition of the amino group to the acrylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazole compounds .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate has been investigated for its potential therapeutic properties. Research indicates that derivatives of pyrazole compounds exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can act as antibiotic adjuvants, enhancing the effectiveness of existing antibiotics against resistant strains such as Acinetobacter baumannii .
- Anticancer Potential : The compound has been identified as a promising lead in the development of kinase inhibitors, which are crucial in cancer therapy. Its structure allows for interactions with various kinases involved in tumor progression .
The biological mechanisms through which this compound exerts its effects include:
- Enzyme Interaction : The amino group can participate in hydrogen bonding with enzymes, potentially inhibiting their activity or altering their function.
- Receptor Binding : The pyrazole ring may interact with biological receptors, influencing signaling pathways critical for cell proliferation and survival.
Synthesis of Complex Molecules
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds through various chemical reactions such as:
- Nucleophilic Substitution : The ester group can undergo substitution reactions with amines or alcohols to yield new derivatives.
- Hydrolysis : Under acidic or basic conditions, the ester can be hydrolyzed to form the corresponding carboxylic acid, which may have distinct biological properties.
Case Study 1: Antibiotic Enhancement
A study focused on optimizing pyrazole compounds demonstrated that this compound derivatives showed significant activity against Gram-positive bacteria when used as antibiotic adjuvants. This work highlights the potential for developing new therapeutic strategies against antibiotic-resistant infections .
Case Study 2: Kinase Inhibition
Research into kinase inhibitors revealed that the pyrazole scaffold is effective in targeting various kinases involved in cancer progression. This compound was identified as a key intermediate in synthesizing selective inhibitors that could potentially treat multiple cancer types .
Industrial Applications
This compound is also being explored for its utility in the production of specialty chemicals and materials. Its ability to undergo diverse chemical transformations makes it valuable for creating novel compounds with tailored properties for industrial applications.
Mechanism of Action
The mechanism of action of methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as kinases, which play a crucial role in various cellular processes. The pyrazole ring allows for hydrogen bonding and other interactions with the active sites of these enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
The pyrazole ring’s substitution pattern significantly influences physicochemical properties and biological activity. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and bromo (Br) substituents increase electrophilicity, favoring nucleophilic substitution reactions .
- Electron-Donating Groups (EDGs): The 3-amino group enhances hydrogen-bonding capacity, improving solubility and interaction with biological targets .
- Halogenated Derivatives : Bromo and iodo analogs are valuable in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems .
Backbone Modifications
Variations in the ester backbone or additional functional groups alter reactivity and applications:
Key Observations :
Biological Activity
Methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology, antibacterial therapy, and enzyme inhibition. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and structure-activity relationships (SAR).
1. Overview of Biological Activity
This compound is derived from the pyrazole scaffold, which is recognized for its versatility in medicinal chemistry. Pyrazole derivatives have been reported to exhibit a range of biological activities including anticancer, antibacterial, and anti-inflammatory properties.
1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrazole-based compounds in cancer therapy. For instance, derivatives containing the pyrazole moiety have shown significant inhibition of various kinases associated with cancer progression. One study reported that modifications to the pyrazole scaffold led to compounds with high cellular potency against CDK16, a kinase implicated in several cancers, with an EC50 value as low as 33 nM .
Table 1: Summary of Anticancer Activity of Pyrazole Derivatives
| Compound | Target Kinase | EC50 (nM) | Mechanism |
|---|---|---|---|
| 43d | CDK16 | 33 | Cell cycle arrest (G2/M phase) |
| 51 | Meprin α/β | Varies | Protease inhibition |
| 56 | Various | Varies | Antiproliferative effects |
1.2 Antibacterial Activity
This compound has also been evaluated for its antibacterial properties. In a study focusing on antibiotic adjuvants, certain pyrazole derivatives demonstrated significant activity against multidrug-resistant strains of Acinetobacter baumannii, showing promise as potential therapeutic agents in combating antibiotic resistance .
Table 2: Antibacterial Activity of Pyrazole Compounds
| Compound | Bacterial Strain | Activity Type |
|---|---|---|
| 50 | MDR Acinetobacter | Direct antibacterial |
| 51 | Gram-positive organisms | Synergistic adjuvant |
2. Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. A study on pyrazole derivatives indicated that substituents at various positions on the pyrazole ring can enhance or diminish activity against specific targets.
2.1 Key Findings from SAR Studies
- Substituent Effects: The presence of amino groups at the 3-position enhances kinase inhibition and antibacterial activity.
- Functional Group Variability: Introduction of different functional groups at the 4-position can lead to improved anti-inflammatory properties while maintaining low cytotoxicity .
Table 3: SAR Insights for Pyrazole Derivatives
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| 3 | Amino | Increased potency |
| 4 | Aromatic | Enhanced anti-inflammatory |
| Variable | Alkyl/aryl | Modulation of selectivity |
3. Case Studies
Several case studies provide insight into the practical applications and efficacy of this compound:
3.1 Cancer Therapy Case Study
A recent investigation into the use of pyrazole derivatives in cancer therapy revealed that specific modifications could lead to compounds that not only inhibit tumor growth but also induce apoptosis in cancer cells. The study utilized xenograft models to demonstrate significant tumor regression with minimal side effects compared to standard chemotherapy agents .
3.2 Antibiotic Resistance Case Study
In another study focusing on antibiotic resistance, this compound was tested alongside existing antibiotics. Results indicated that this compound could restore sensitivity to colistin in resistant strains, suggesting its role as a valuable adjuvant in antibiotic therapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate, and how can regioselectivity be optimized?
- Methodological Answer : A common approach involves condensation and aza-Michael addition reactions. For example, methyl esters of pyrazole-containing amino acids are synthesized via regioselective condensation under argon using THF as a solvent, with sodium borohydride and lithium chloride as reducing agents . Regioselectivity can be enhanced by controlling reaction temperature, solvent polarity, and stoichiometry of reagents. Catalytic systems (e.g., Lewis acids) may further improve yield and selectivity, as seen in analogous pyrazole propanoate syntheses .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (>95% threshold recommended for research-grade material) .
- NMR Spectroscopy : Confirm regiochemistry via proton splitting patterns (e.g., pyrazole ring protons appear as distinct singlets or doublets) .
- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical values) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation risks.
- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation .
Advanced Research Questions
Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites. For instance, the amino group on the pyrazole ring is susceptible to electrophilic attack, while the ester moiety may participate in nucleophilic acyl substitutions. Molecular docking studies can further predict interactions with biological targets (e.g., enzymes in medicinal chemistry applications) .
Q. What strategies resolve contradictions in reported spectroscopic data for pyrazole-containing propanoates?
- Methodological Answer :
- Cross-Validation : Compare NMR data across multiple solvents (e.g., DMSO-d6 vs. CDCl3) to identify solvent-induced shifts .
- X-ray Crystallography : Resolve ambiguities in regiochemistry by determining crystal structures, as demonstrated for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide .
- Dynamic NMR Studies : Detect conformational changes affecting splitting patterns in variable-temperature NMR .
Q. How can this compound be functionalized for pharmacological applications without compromising stability?
- Methodological Answer :
- Selective Acylation : Protect the amino group with a benzyloxycarbonyl (Z) group during synthetic steps, followed by deprotection under mild hydrogenolysis conditions .
- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid under basic conditions for improved water solubility in drug formulations .
- Metal Complexation : Explore coordination with transition metals (e.g., Cu, Pt) to enhance bioactivity, as seen in pyrazole-crown ether hybrids .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry during key steps .
- Chromatography-Free Purification : Optimize crystallization conditions (e.g., solvent polarity gradients) to avoid costly column chromatography .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress and impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
